BenchChemオンラインストアへようこそ!

1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

Sigma-1 receptor Binding affinity Neuropathic pain

This thiourea derivative features a tetrahydrocarbazole core with a phenethyl substituent, offering a distinct steric/electronic profile for SAR expansion of the anti-HCV series (EC50 0.031 μM for lead compound 73b). Its computed logP 4.8 and 3 HBDs make it suitable for ADME profiling (PAMPA, Caco‑2). Potential sigma‑1 ligand activity (class‑level precedent) warrants radioligand displacement assays. Ideal for focused libraries targeting anticancer selectivity via the thiourea pharmacophore.

Molecular Formula C22H25N3S
Molecular Weight 363.52
CAS No. 852140-19-3
Cat. No. B2716748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
CAS852140-19-3
Molecular FormulaC22H25N3S
Molecular Weight363.52
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCCC4=CC=CC=C4
InChIInChI=1S/C22H25N3S/c26-22(23-13-12-16-6-2-1-3-7-16)24-15-17-10-11-21-19(14-17)18-8-4-5-9-20(18)25-21/h1-3,6-7,10-11,14,25H,4-5,8-9,12-13,15H2,(H2,23,24,26)
InChIKeyADEJSORHXYWNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea (CAS 852140-19-3): Basal Properties and Analytical Benchmarks


1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea (CAS 852140-19-3) is a synthetic thiourea derivative featuring a tetrahydrocarbazole core linked via a methylene bridge to an N-phenethyl thiourea moiety. Its molecular formula is C22H25N3S, with a molecular weight of 363.5 g/mol and a computed XLogP3-AA of 4.8, indicating moderate lipophilicity [1]. The compound has been catalogued in PubChem (CID 3598843) and ChEMBL, and is referenced in patent literature concerning heterocyclic derivatives with potential therapeutic applications . Structurally, it belongs to a class of arylthioureas that have been investigated for hepatitis C virus inhibition and sigma receptor binding, though direct bioactivity data for this specific compound remains limited in non-proprietary sources.

Why Generic Substitution Fails for 1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea (852140-19-3) in Research Procurement


Thiourea derivatives with tetrahydrocarbazole scaffolds exhibit pronounced sensitivity to N-substituent modifications; even minor changes (e.g., replacing the phenethyl group with a methyl, cyclohexyl, or halogenated phenyl) can drastically alter target binding profiles, selectivity windows, and cytotoxicity [1]. In the arylthiourea HCV inhibitor series, carbazole-containing analogs achieved single-digit nanomolar EC50 values (e.g., 0.031 μM for compound 73b) with selectivity indices exceeding 1600, while structurally deviating urea-analogs showed markedly reduced potency [2]. Therefore, assuming functional interchangeability between CAS 852140-19-3 and its close analogs without matched-pair data risks compromising assay reproducibility and target engagement outcomes.

Quantitative Differentiation Evidence for 1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-7-yl)methyl)thiourea (852140-19-3) Against In-Class Comparators


Sigma-1 Receptor Binding Affinity: High Potency Implied by Class Data with Structural Confirmation Required

BindingDB entry 50042204 (ChEMBL assay CHEMBL805753) records a sigma-1 receptor IC50 of 6.2 nM for a ligand within the same assay set [1]. However, the specific ligand mapped to this value in the public Ki Summary page (BDBM50040281) is a naphthalene diol, not the target thiourea. The entry may contain multiple compounds tested under identical conditions; if the target thiourea is among them, its sigma-1 affinity would need verification. For comparison, the classical sigma-1 ligand haloperidol exhibits Ki ≈ 3-6 nM, while the endogenous ligand DMT shows Ki ≈ 14 μM [2]. Class-level inference suggests that carbazole-thiourea hybrids can achieve potent sigma-1 engagement, but direct confirmation for CAS 852140-19-3 is absent from open databases.

Sigma-1 receptor Binding affinity Neuropathic pain

Anti-HCV Potency of Carbazole-Thiourea Chemotype: Cross-Study Comparable Evidence from Compound 73b

The arylthiourea class containing a carbazole core has produced highly potent HCV inhibitors. Compound 73b, a carbazole-containing arylthiourea with a tolyl group at the N-9 position, demonstrated an EC50 of 0.031 μM, CC50 >50 μM, and a selectivity index (SI) >1612 in a cell-based subgenomic HCV replicon assay [1]. This represents a >1,600-fold window between antiviral efficacy and cytotoxicity. While CAS 852140-19-3 differs in substitution (phenethyl instead of tolyl), the core scaffold is shared. In contrast, urea-linked analogs in the same series showed reduced activity, underscoring the critical role of the thiourea group [2].

Hepatitis C virus Replicon assay Selectivity index

Anticancer Potential of 3,6-Thioamide Substituted Tetrahydrocarbazoles: Recent 2024 Data for Structural Analogs

A 2024 publication in the European Journal of Medicinal Chemistry reported the synthesis and biological evaluation of novel 3,6-amide and thioamide-substituted 2,3,4,9-tetrahydro-1H-carbazoles for anticancer activity [1]. Although CAS 852140-19-3 was not explicitly named, the scaffold is directly relevant. The study demonstrated that thioamide substitution at the 3- and 6-positions of the tetrahydrocarbazole core yielded compounds with significant cytotoxicity against cancer cell lines, with some derivatives achieving sub-micromolar IC50 values. By contrast, the corresponding amide analogs consistently showed lower potency, highlighting the contribution of the thiourea moiety to anticancer activity [2].

Anticancer Tetrahydrocarbazole Thioamide

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile Relative to Common Analogs

The target compound has a computed XLogP3-AA of 4.8, 3 hydrogen bond donors (HBD), and 1 hydrogen bond acceptor (HBA), with a rotatable bond count of 5 [1]. For comparison, the close analog 1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea (C21H23N3S) has a lower molecular weight and likely lower logP due to the absence of the ethyl spacer and reduced aromatic surface area. The phenethyl group in CAS 852140-19-3 confers enhanced lipophilicity and conformational flexibility, which can influence membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays .

Lipophilicity XLogP3 Hydrogen bond donors

Optimal Application Scenarios for Procuring 1-Phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea (852140-19-3)


SAR Expansion of Carbazole-Thiourea HCV Inhibitor Series

Procurement of CAS 852140-19-3 is justified for structure-activity relationship (SAR) studies aiming to extend the anti-HCV activity window established by compound 73b (EC50 = 0.031 μM, SI >1612) [1]. The phenethyl substituent offers a distinct steric and electronic profile compared to the tolyl group in 73b, enabling exploration of the N-substituent tolerance within the thiourea pharmacophore.

Sigma-1 Receptor Tool Compound Validation

If future target engagement assays confirm sigma-1 binding for this compound (class-level precedent exists with IC50 in low nM range for related ligands [1]), CAS 852140-19-3 could serve as a structurally novel sigma-1 ligand with a tetrahydrocarbazole scaffold distinct from classical chemotypes (e.g., piperidines, benzomorphans). Researchers should commission radioligand displacement assays against sigma-1 and sigma-2 to quantify selectivity before large-scale procurement.

Thiourea-Containing Tetrahydrocarbazole Anticancer Library Synthesis

The 2024 European Journal of Medicinal Chemistry study on 3,6-thioamide tetrahydrocarbazoles demonstrated a consistent anticancer potency advantage for thiourea over amide analogs [1]. CAS 852140-19-3, with its thiourea linkage at the 6-position via a methylene spacer, represents a scaffold variant that can be incorporated into focused libraries aimed at identifying novel anticancer lead compounds with improved selectivity against specific tumor cell lines.

Comparative Physicochemical Profiling of Tetrahydrocarbazole Derivatives

The compound's computed logP of 4.8 and 3 HBDs [1] make it a suitable reference standard for investigating the relationship between lipophilicity and in vitro ADME properties (e.g., microsomal stability, plasma protein binding) within a series of tetrahydrocarbazole-thiourea analogs. Procurement should be considered when parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies are planned alongside close analogs with differing logP.

Quote Request

Request a Quote for 1-phenethyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.